molecular formula C15H15NO2 B3086801 4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline CAS No. 1164528-57-7

4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline

Cat. No.: B3086801
CAS No.: 1164528-57-7
M. Wt: 241.28 g/mol
InChI Key: ZQRYWYRQXPVNFH-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline is a polycyclic heteroaromatic compound featuring a fused furoquinoline core substituted with a furan moiety. Its structure combines a partially hydrogenated furo[3,2-c]quinoline system with a furan ring at the 4-position.

Properties

IUPAC Name

4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-5-12-10(4-1)15-11(7-9-18-15)14(16-12)13-6-3-8-17-13/h1-6,8,11,14-16H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYWYRQXPVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=CC=CC=C23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan and quinoline derivatives under specific conditions. For example, a Friedel–Crafts-type alkylation followed by ring closure can be employed to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives .

Scientific Research Applications

Biological Activities

The presence of furan and furo[3,2-c]quinoline moieties in 4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline is associated with various biological activities:

  • Antitumor Activity : Compounds in the furoquinoline family have been reported to exhibit significant antitumor properties. Research suggests that derivatives of furoquinolines may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The structural characteristics of furoquinolines facilitate interactions with microbial targets, making them promising candidates for antibiotic development.
  • Anti-inflammatory Effects : Certain furoquinoline derivatives have shown potential in reducing inflammation. This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

Several studies have investigated the applications of this compound:

  • Antitumor Studies : A study published in the European Journal of Medicinal Chemistry explored various furoquinoline derivatives for their antitumor efficacy against specific cancer cell lines. Results indicated that modifications to the furan or quinoline rings could enhance cytotoxicity against tumor cells.
  • Antimicrobial Research : Research published in ACS Publications focused on synthesizing new furoquinoline derivatives and evaluating their antimicrobial activities against resistant bacterial strains. The findings suggested that certain modifications could improve efficacy against Gram-positive bacteria.
  • Anti-inflammatory Activity : A recent study examined the anti-inflammatory effects of a series of furoquinoline compounds in vitro. The results showed that specific substitutions on the quinoline ring significantly reduced pro-inflammatory cytokine production in immune cells.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares structural similarities with several fused heterocycles:

  • Pyranoquinolines: Compounds like 9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline () replace the furo ring with a pyrano group. The pyranoquinoline core increases rigidity and may alter electronic properties compared to the furo system.
  • Benzofuroquinolines: Derivatives such as 3,9-Bis(propionyloxy)-5H-benzofuro[3,2-c]quinolin-6-one () feature an additional benzene ring fused to the furoquinoline, enhancing aromaticity and stability.

Physical and Spectroscopic Properties

Melting Points and Purity

  • Pyranoquinoline Analogs: The compound 9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline () is a yellow solid with 96% HPLC purity, suggesting robust synthetic protocols.
  • Furoquinoline Derivatives: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid () is characterized by high-resolution NMR and IR spectroscopy, confirming structural integrity.

Spectroscopic Data

  • NMR Trends: In 4-(Furan-2-yl)-10-methylthiopyrano[3,2-b][1,4]benzoxazine-2,3-dicarboxylic Acid Dimethyl Ester (), furan protons resonate at δ 6.55–7.06 ppm, typical for aromatic furan systems. Similar shifts are expected in the target compound.

Anticancer Potential

  • Quinoxaline Derivatives: Compounds like 2-Ethoxy-4-(furan-2-yl)-6-{[4-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)amino]phenyl} () exhibit in vitro anticancer activity, suggesting furan-substituted heterocycles as promising leads.

Stability and Reactivity

  • Ring-Opening Tendencies: Thiazoloquinolinediones () undergo rearrangement via isocyanate intermediates, underscoring the importance of substituents in stabilizing fused systems.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Melting Point (°C) Purity (%) Notable Activity Reference
9-Chloro-5-(2-furyl)-pyrano[3,2-c]quinoline Pyranoquinoline 9-Cl, 5-furyl C19H17ClN2O N/A 96 N/A
8-Methyl-4-phenyl-hexahydrofuro[3,2-c]quinoline Furoquinoline (saturated) 8-Me, 4-Ph N/A N/A N/A N/A
2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl acetic acid Furoquinoline 4-MeOPh, acetic acid C21H16NO4 N/A High N/A
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline Quinoline 4-Cl, 3-4-FPh, 2-Ph C21H14ClFN2 147–149 N/A Anticancer (in study)

Biological Activity

4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory effects and antiproliferative activity.

Chemical Structure and Properties

The compound consists of a furan ring fused to a quinoline structure, which is known for contributing to various biological activities. Its molecular formula is C15H13NC_{15}H_{13}N with notable structural features that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

A study evaluated various derivatives of furan-2-yl-quinoline compounds for their anti-inflammatory properties. The compound demonstrated significant inhibition of beta-glucuronidase release with an IC50 value of 5.0 µM. This was more potent than some of its analogs and suggests a strong potential for therapeutic applications in inflammatory conditions .

CompoundIC50 (µM)Activity
4-(furan-2-yl)-quinolin-4-yloxybenzaldehyde5.0Beta-glucuronidase inhibition
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one4.6Lysozyme release inhibition
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone oxime7.1TNF-alpha formation inhibition

2. Antiproliferative Effects

The compound has been studied for its antiproliferative effects on cancer cell lines. It was found to induce strong antiproliferative effects in Ehrlich ascite carcinoma cells when activated by UVA light. This suggests a potential role in photochemotherapy .

Case Studies

Several case studies have focused on the synthesis and evaluation of furoquinoline derivatives:

  • Synthesis and Evaluation : A derivative named HOFQ was synthesized and showed promising results in inhibiting tumor growth without significant cytotoxicity. This highlights the potential of furoquinoline derivatives in cancer therapy .
  • Comparative Analysis : The biological activity of various furoquinoline derivatives was compared with traditional anti-inflammatory agents like genistein. The findings indicated that some derivatives were more potent than genistein in inhibiting TNF-alpha formation .

Q & A

Q. Basic Research Focus

  • Antimicrobial assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Cognitive disorder models : Novel Object Recognition (NOR) tests in rodents (3 mg/kg doses) evaluate 5-HT6 receptor antagonism .
  • Cytotoxicity : MTT assays (IC₅₀ < 10 µM in cancer cell lines) .

How do substituent modifications influence furoquinoline bioactivity?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:

  • Fluorination : 8-fluoro substitution enhances antimicrobial potency by disrupting bacterial DNA gyrase .
  • Pyrrolidine-amino groups : Improve 5-HT6 receptor binding (Ki = 3 nM) and selectivity over off-target receptors (e.g., 5-HT2A) .
  • Electron-withdrawing groups : Nitro or cyano substituents at C-4 increase electrophilicity, enhancing interactions with thiol-containing enzymes .

How should researchers address contradictory data in furoquinoline synthesis?

Q. Advanced Research Focus

  • Yield discrepancies : Re-evaluate reaction conditions (e.g., glacial acetic acid vs. H₂SO₄ in hydroxy-dechlorination) .
  • Byproduct formation : LC-MS tracking identifies intermediates like thiocarbamates during tandem hydration/cyclodehydration .
  • Biological variability : Use standardized cell lines (e.g., SH-SY5Y for neuroactivity) and validate via dose-response curves .

What computational tools predict furoquinoline reactivity and binding modes?

Q. Advanced Research Focus

  • Docking simulations (AutoDock Vina) : Model interactions with 5-HT6 receptors (PDB: 7C74) to prioritize synthetic targets .
  • QSAR models : Relate logP values (1.5–3.0) to blood-brain barrier penetration for CNS-targeted derivatives .
  • Reaction pathway analysis (Gaussian) : Calculate activation energies for cyclization steps to optimize catalyst choice (e.g., BF₃ vs. Sc(OTf)₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline
Reactant of Route 2
4-(furan-2-yl)-2H,3H,3aH,4H,5H,9bH-furo[3,2-c]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.